N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative characterized by a sulfamoyl-linked phenyl group and a piperidine sulfonyl moiety. The compound’s structure includes:
- Benzamide core: A central aromatic ring substituted with a sulfonamide group.
- Sulfamoyl bridge: Connects the benzamide to a 2,6-dimethoxypyrimidine ring, which may influence electronic properties and hydrogen-bonding capacity.
This compound shares structural similarities with other sulfonamide-bearing benzamides reported in medicinal and synthetic chemistry, particularly those targeting enzymes or receptors via sulfonamide interactions .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O7S2/c1-35-22-16-21(26-24(27-22)36-2)28-37(31,32)19-12-8-18(9-13-19)25-23(30)17-6-10-20(11-7-17)38(33,34)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,30)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJZFHFPKNEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparison with Similar Compounds
Key Observations :
Contradictions :
Biological Activity
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide, also known as a pyrimidine-sulfamoyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It contains a piperidine moiety linked to a sulfonyl-benzamide structure and is characterized by the presence of dimethoxypyrimidine and sulfamoyl groups.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes involved in critical biochemical pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including DNA synthesis and signaling pathways.
- Antiviral Activity : Preliminary studies suggest that similar compounds in this class exhibit antiviral properties. For instance, they may impede viral entry into host cells by targeting viral proteins or cellular receptors involved in the infection process.
Antiviral Properties
Research indicates that compounds with similar structural features have shown promise as antiviral agents. For example, studies on related pyrimidine derivatives have demonstrated effectiveness against viruses like Ebola virus (EBOV) by inhibiting viral entry at the level of Niemann-Pick C1 (NPC1), a crucial protein for viral fusion and entry into cells .
Anticancer Activity
The compound's potential anticancer properties are under investigation. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic proteins.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against different cancer cell lines. Results indicate that the compound exhibits significant cytotoxic effects with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | 10 |
| MCF7 (breast cancer) | 3.5 | 15 |
| A549 (lung cancer) | 8.0 | 8 |
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds to identify key structural features contributing to their biological activity. Modifications in the piperidine ring or substitution patterns on the pyrimidine moiety significantly influence potency and selectivity against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
